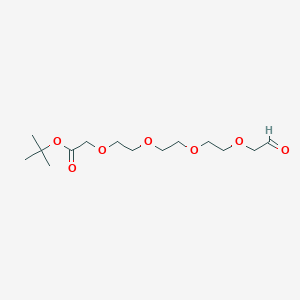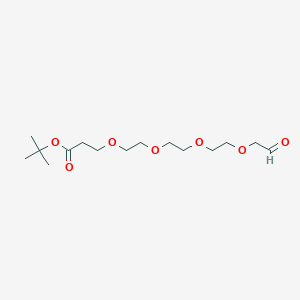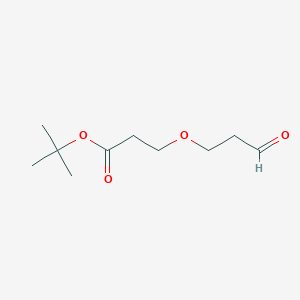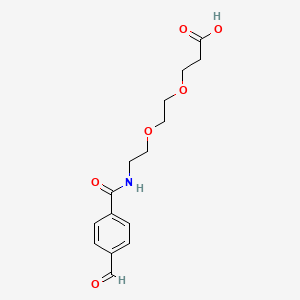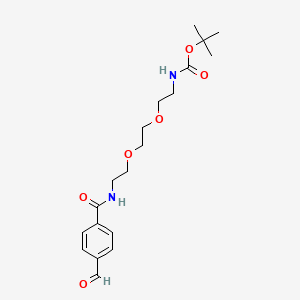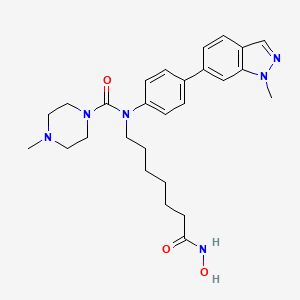
Alteminostat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alteminostat (CKD-581) is a potent HDAC inhibitor . It is a novel hydroxamate-based pan-HDAC inhibitor that increases acetylation of histones and other proteins involved in multiple oncogenic pathways . It modulates gene expression involved in cell-cycle regulation, differentiation, and apoptosis . Alteminostat can be used for lymphoma and multiple myeloma research .
Molecular Structure Analysis
Alteminostat has a molecular formula of C27H36N6O3 . Its exact mass is 492.28 and its molecular weight is 492.620 . The elemental analysis shows that it contains Carbon (65.83%), Hydrogen (7.37%), Nitrogen (17.06%), and Oxygen (9.74%) .Physical And Chemical Properties Analysis
Alteminostat has a density of 1.2±0.1 g/cm^3 . Its molar refractivity is 140.9±0.5 cm^3 . It has 9 H bond acceptors and 2 H bond donors . It also has 9 freely rotating bonds . Its ACD/LogP is 2.89 .Aplicaciones Científicas De Investigación
Alteminostat, also known as CKD-581, is being investigated for its efficacy in treating multiple myeloma (MM). A study found that Alteminostat, in combination with lenalidomide and dexamethasone, demonstrated promising anti-cancer efficacy in both in vitro and in vivo studies, including xenograft models of MM. It was well tolerated in patients with lymphoma and MM refractory to standard therapy (Min et al., 2019).
Another study focused on the effects of atorvastatin and artichoke leaf tincture on oxidative stress in hypercholesterolemic rats. While this study did not directly involve Alteminostat, it provides insights into the broader field of cholesterol and lipid metabolism, which can be relevant for understanding the potential applications of Alteminostat in similar contexts (Crevar-Sakač et al., 2016).
Research on the combination of atorvastatin with Panax notoginseng saponins (PNS) in rats with atherosclerosis complicated with hepatic injury indicated that such combinations could have a significant hypolipidemic effect and hepatic enzyme stability function. This study, while not directly related to Alteminostat, provides context for the potential use of combined drug therapies in treating complex diseases (Jiang et al., 2017).
Mecanismo De Acción
Safety and Hazards
Alteminostat should be handled with care to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . It should be used only in areas with appropriate exhaust ventilation . In a clinical trial, the most common (>20% of subjects) drug-related adverse events were thrombocytopenia, neutropenia, anemia, muscle spasms, fatigue, upper abdominal pain, and constipation .
Direcciones Futuras
Alteminostat has shown significant in vitro growth inhibition of multiple myeloma cell lines . It has demonstrated promising anti-cancer efficacy both in vitro and in vivo studies, including xenograft models of multiple myeloma . The challenge in the future will be to fully understand the epigenomes and epigenetic mutations in peripheral T-cell lymphoma to find more reliable early diagnostic markers and clearer therapeutic targets .
Propiedades
IUPAC Name |
N-[7-(hydroxyamino)-7-oxoheptyl]-4-methyl-N-[4-(1-methylindazol-6-yl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O3/c1-30-15-17-32(18-16-30)27(35)33(14-6-4-3-5-7-26(34)29-36)24-12-10-21(11-13-24)22-8-9-23-20-28-31(2)25(23)19-22/h8-13,19-20,36H,3-7,14-18H2,1-2H3,(H,29,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQGPOVCXMZUBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N(CCCCCCC(=O)NO)C2=CC=C(C=C2)C3=CC4=C(C=C3)C=NN4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alteminostat | |
CAS RN |
1246374-97-9 |
Source


|
| Record name | Alteminostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246374979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALTEMINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FM6TS1M0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

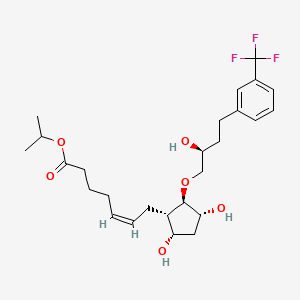
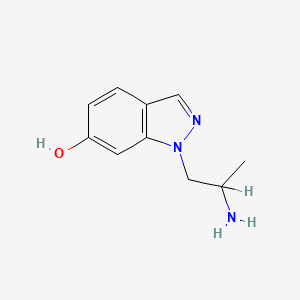
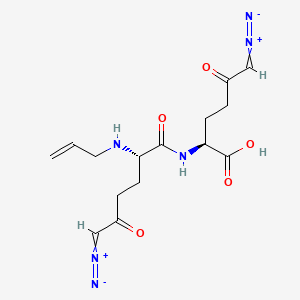
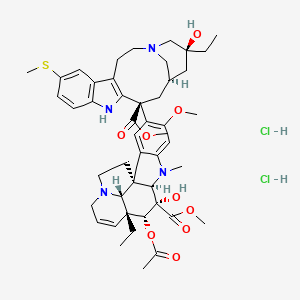
![[(2R,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate](/img/structure/B605278.png)
![Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,4(9),5,7,11,13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-octadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride](/img/structure/B605280.png)

